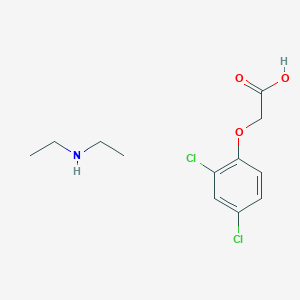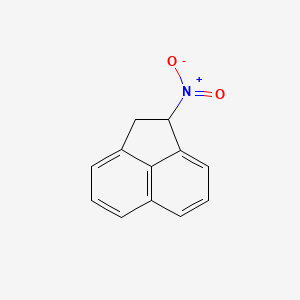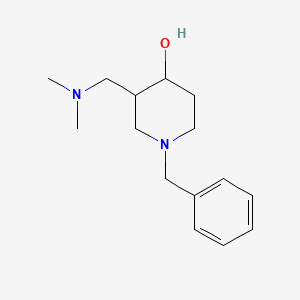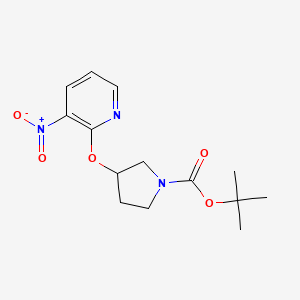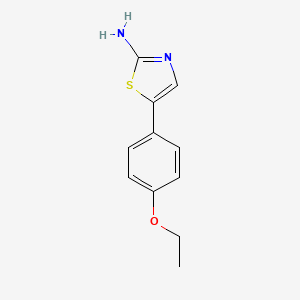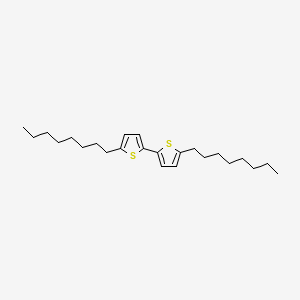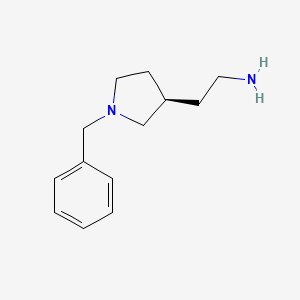
(R)-2-(1-benzylpyrrolidin-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(1-benzylpyrrolidin-3-yl)ethanamine is a chiral amine compound that has garnered interest in various fields of scientific research. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group and an ethanamine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Formation of the Ethanamine Chain: The ethanamine chain can be introduced through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
®-2-(1-benzylpyrrolidin-3-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
®-2-(1-benzylpyrrolidin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of ®-2-(1-benzylpyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in determining its binding affinity and activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or activation of certain receptors.
類似化合物との比較
Similar Compounds
- ®-1-(1-benzylpyrrolidin-3-yl)cyclopropan-1-amine
- (3R)-1-benzylpyrrolidin-3-yl] ethanesulfonate
Uniqueness
®-2-(1-benzylpyrrolidin-3-yl)ethanamine is unique due to its specific stereochemistry and the presence of both a benzyl group and an ethanamine chain. This combination of structural features can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
特性
分子式 |
C13H20N2 |
|---|---|
分子量 |
204.31 g/mol |
IUPAC名 |
2-[(3R)-1-benzylpyrrolidin-3-yl]ethanamine |
InChI |
InChI=1S/C13H20N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-11,14H2/t13-/m1/s1 |
InChIキー |
IBSQNIPUVCQZAC-CYBMUJFWSA-N |
異性体SMILES |
C1CN(C[C@@H]1CCN)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CCN)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


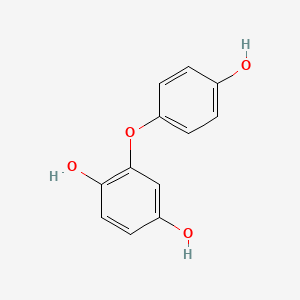
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)
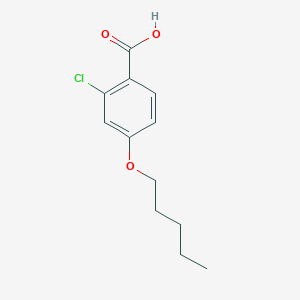
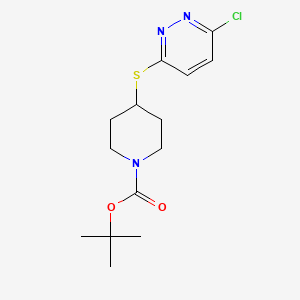
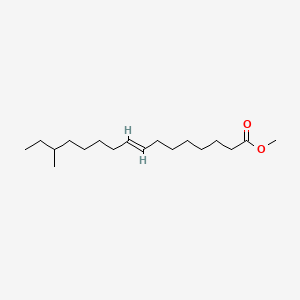
![1H-Pyrido[4,3-C][1,2]thiazine](/img/structure/B13971491.png)
![1,3-Dioxaspiro[4.5]decan-2-one](/img/structure/B13971504.png)
